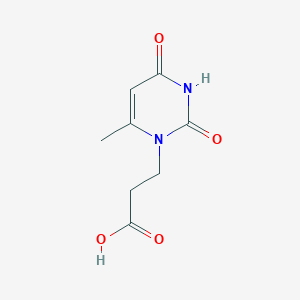
3-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and two oxo groups, as well as a propanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring. Common starting materials include urea and ethyl acetoacetate.
Cyclization: The starting materials undergo a cyclization reaction in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Substitution: The methyl group is introduced at the 6-position of the pyrimidine ring through a methylation reaction using methyl iodide.
Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the oxo groups, converting them into hydroxyl groups.
Substitution: The pyrimidine ring can undergo substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid: Lacks the methyl group at the 6-position.
3-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)butanoic acid: Contains a butanoic acid moiety instead of propanoic acid.
Uniqueness
3-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is unique due to the presence of the methyl group at the 6-position and the propanoic acid moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
3-(6-methyl-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c1-5-4-6(11)9-8(14)10(5)3-2-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,11,14) |
Clave InChI |
ZUTIMJGZWANPLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=O)N1CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



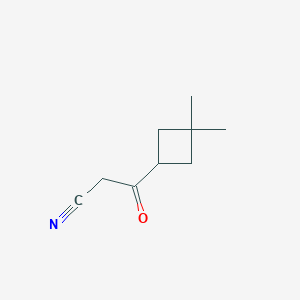
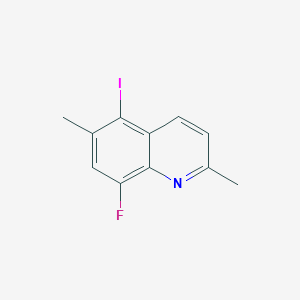

![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
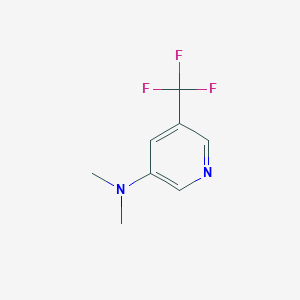


![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13005406.png)
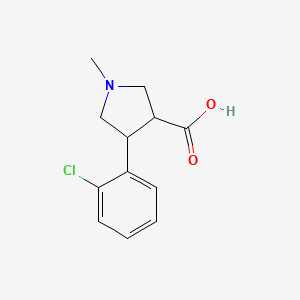
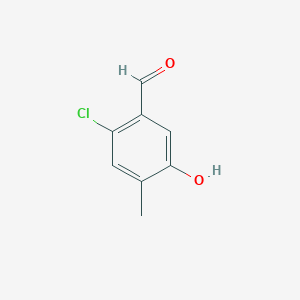
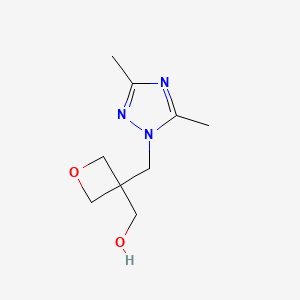
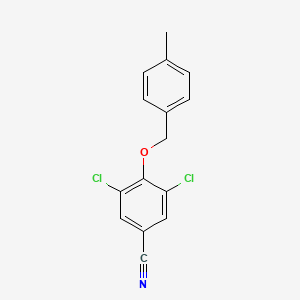
![tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
